2-Benzylcyclopentanone

Übersicht

Beschreibung

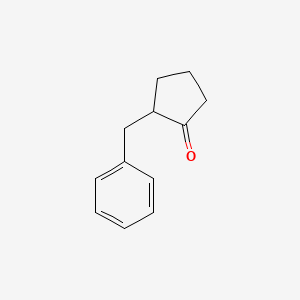

2-Benzylcyclopentanone is an organic compound with the molecular formula C12H14O It is a cyclopentanone derivative where a benzyl group is attached to the second carbon of the cyclopentanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylcyclopentanone typically involves the reaction of cyclopentanone with benzyl chloride in the presence of a base. One common method is as follows:

-

Preparation of 2-Benzyl-2-carbomethoxycyclopentanone:

- A dry three-necked flask is fitted with a stirrer, reflux condenser, and dropping funnel.

- Sodium is added to absolute toluene and heated to reflux until the sodium is finely pulverized.

- A solution of 2-carbomethoxycyclopentanone in benzene is added dropwise, followed by benzyl chloride.

- The mixture is heated under reflux, then worked up to yield 2-Benzyl-2-carbomethoxycyclopentanone.

-

Conversion to this compound:

- The intermediate 2-Benzyl-2-carbomethoxycyclopentanone is treated with lithium iodide dihydrate in 2,4,6-collidine.

- The mixture is heated under reflux, leading to the evolution of carbon dioxide and formation of this compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Benzylcyclopentanone undergoes various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: N-bromosuccinimide (NBS) for benzylic bromination.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Benzylcyclopentanol.

Substitution: Benzylic halides.

Wissenschaftliche Forschungsanwendungen

2-Benzylcyclopentanone has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules

Wirkmechanismus

The mechanism of action of 2-Benzylcyclopentanone involves its interaction with various molecular targets. The benzyl group can participate in resonance stabilization, influencing the reactivity of the compound. The carbonyl group can act as an electrophile, making it susceptible to nucleophilic attack. These interactions are crucial in its chemical behavior and potential biological activity .

Vergleich Mit ähnlichen Verbindungen

Cyclopentanone: Lacks the benzyl group, making it less reactive in certain reactions.

Benzylcyclopentanol: The reduced form of 2-Benzylcyclopentanone.

Benzylcyclopentane: Lacks the carbonyl group, altering its reactivity.

Biologische Aktivität

2-Benzylcyclopentanone, a compound with the molecular formula CHO, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopentanone ring substituted with a benzyl group. Its structure can be represented as follows:

The presence of both the cyclic ketone and the aromatic benzyl moiety contributes to its unique biological profile.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against various strains, including those resistant to conventional antibiotics. For instance, it was effective against ampicillin-resistant Enterobacter cloacae .

- Anti-inflammatory Effects : The compound has demonstrated an ability to inhibit nitric oxide (NO) production in macrophages, indicating potential anti-inflammatory activity. In vitro assays revealed an IC value of approximately 10.24 µM for certain derivatives .

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant effects, contributing to its potential in mitigating oxidative stress-related diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of NO Production : The compound's ability to inhibit NO production in activated macrophages suggests a mechanism through which it may exert anti-inflammatory effects. This inhibition is often dose-dependent and correlates with structural features of the compound .

- Structure-Activity Relationships (SAR) : Research has highlighted that specific substitutions on the benzyl group can enhance antibacterial activity. For example, compounds with hydroxyl or methoxy groups showed improved bioactivity compared to their unsubstituted counterparts .

Case Study 1: Antibacterial Efficacy

A study focused on the antibacterial efficacy of this compound derivatives found that certain modifications significantly increased their effectiveness against resistant bacterial strains. Compounds with additional functional groups demonstrated enhanced activity, showcasing the importance of SAR in drug design .

Case Study 2: Anti-inflammatory Potential

In another study, this compound was tested for its anti-inflammatory properties in a murine model. Results indicated a marked reduction in inflammation markers when treated with the compound, supporting its potential therapeutic use in inflammatory diseases .

Data Table: Biological Activities of this compound Derivatives

| Compound | Activity Type | IC (µM) | Notes |

|---|---|---|---|

| A | Antibacterial | 10.24 | Effective against E. cloacae |

| B | Anti-inflammatory | 13.64 | Inhibits NO production |

| C | Antioxidant | Not specified | Preliminary evidence of antioxidant effects |

Eigenschaften

IUPAC Name |

2-benzylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c13-12-8-4-7-11(12)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKMRMXVNWHKTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318933 | |

| Record name | 2-Benzylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2867-63-2 | |

| Record name | 2-Benzylcyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2867-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Benzylcyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 2-benzylcyclopentanone and how do they influence its reactivity?

A1: this compound features a cyclopentanone ring with a benzyl group attached to the alpha carbon. This structure allows for a variety of chemical transformations. For instance, the carbonyl group makes it susceptible to nucleophilic attack, enabling reactions like reduction to the corresponding alcohol. Furthermore, the presence of the benzyl group introduces steric hindrance, influencing the stereoselectivity of reactions. One study demonstrated this by using this compound as a substrate in an oxidation reaction with dimethyldioxirane, yielding the α-hydroxy carbonyl compound with high diastereoselectivity. []

Q2: How can this compound be used to study solid-state photoreactions?

A2: Derivatives of this compound, specifically 5-benzylidene-2-benzylcyclopentanone and 5-benzylidene-2-(4-chlorobenzyl)-cyclopentanone, have proven valuable in investigating the mechanism of [2+2] photodimerization reactions in the solid state. [, ] Researchers monitored the structural changes occurring within single crystals of these compounds during UV irradiation using X-ray diffraction. This allowed for the observation of molecular movements, changes in intermolecular distances, and variations in cell constants throughout the photoreaction. These studies provided crucial insights into the dynamic processes involved in solid-state photochemistry.

Q3: Is this compound a suitable substrate for enzymatic reduction?

A3: Yes, research has shown that this compound can be reduced by an aromatic aldehyde-ketone reductase (F3) isolated from rabbit liver cytosol. [] This enzyme exhibits a preference for NADPH as a cofactor and displays activity towards a variety of aromatic aldehydes, ketones, cyclohexanones, and 5α-3-ketosteroids. Interestingly, while simple cyclopentanones are not substrates, the presence of the benzyl group in this compound renders it a suitable substrate, highlighting the enzyme's specificity and the influence of substrate structure on enzymatic activity.

Q4: Can this compound be used to synthesize other valuable compounds?

A4: Absolutely. One study investigated the catalytic and chemical hydrogenation of 2-benzylidenecyclopentanone and this compound. [] This research successfully produced cis- and trans-2-benzylcyclopentanol, showcasing the potential for using this compound as a starting material for synthesizing a variety of derivatives with potential applications in different fields.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.